molecular formula C11H20NO3+ B11085639 1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane

1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11085639
M. Wt: 214.28 g/mol
InChI Key: UZURCTINMCTKMM-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[222]octane is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields This compound belongs to the class of azoniabicyclo compounds, which are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

The synthesis of 1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane involves several steps, typically starting with the preparation of the bicyclic core. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with ethyl chloroacetate under basic conditions to introduce the ethoxy group. The hydroxy group is then introduced through a subsequent hydrolysis reaction. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form different derivatives, often using hydrogenation or metal hydride reagents.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane involves its ability to act as a nucleophilic catalyst. The nitrogen atoms in the bicyclic structure provide lone pairs of electrons that can participate in various chemical reactions, facilitating the formation of new bonds. This compound can also interact with molecular targets through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane can be compared with other similar compounds such as:

The uniqueness of 1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[22

Properties

Molecular Formula

C11H20NO3+

Molecular Weight

214.28 g/mol

IUPAC Name

ethyl 2-(3-hydroxy-1-azoniabicyclo[2.2.2]octan-1-yl)acetate

InChI

InChI=1S/C11H20NO3/c1-2-15-11(14)8-12-5-3-9(4-6-12)10(13)7-12/h9-10,13H,2-8H2,1H3/q+1

InChI Key

UZURCTINMCTKMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[N+]12CCC(CC1)C(C2)O

Origin of Product

United States

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